Cas no 132686-69-2 (3,4-dihydro-2H-1-benzopyran-4-thiol)

3,4-Dihydro-2H-1-benzopyran-4-thiol is a heterocyclic compound featuring a benzopyran scaffold with a thiol functional group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The thiol group offers versatile functionalization potential, enabling thioether formation, metal coordination, or further derivatization. Its benzopyran core contributes to stability while allowing modular modifications. The compound is particularly useful in medicinal chemistry for constructing bioactive molecules with potential applications in CNS or cardiovascular therapeutics. Careful handling is advised due to the thiol's sensitivity to oxidation.
3,4-dihydro-2H-1-benzopyran-4-thiol structure
132686-69-2 structure
商品名:3,4-dihydro-2H-1-benzopyran-4-thiol
CAS番号:132686-69-2
MF:C9H10OS
メガワット:166.240101337433
CID:4937499
PubChem ID:18937545

3,4-dihydro-2H-1-benzopyran-4-thiol 化学的及び物理的性質

名前と識別子

    • 3,4-dihydro-2H-1-benzopyran-4-thiol
    • chroman-4-thiol
    • 3,4-dihydro-2H-chromene-4-thiol
    • インチ: 1S/C9H10OS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
    • InChIKey: PWBOSRJZNBKKQD-UHFFFAOYSA-N
    • ほほえんだ: SC1C2C=CC=CC=2OCC1

計算された属性

  • せいみつぶんしりょう: 166.04523611 g/mol
  • どういたいしつりょう: 166.04523611 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • ぶんしりょう: 166.24
  • トポロジー分子極性表面積: 10.2

3,4-dihydro-2H-1-benzopyran-4-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-55626-2.5g
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2 95%
2.5g
$1202.0 2023-02-10
Enamine
EN300-55626-0.1g
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2 95%
0.1g
$202.0 2023-02-10
Enamine
EN300-55626-0.5g
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2 95%
0.5g
$480.0 2023-02-10
TRC
D455813-10mg
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2
10mg
$ 50.00 2022-06-05
TRC
D455813-100mg
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2
100mg
$ 250.00 2022-06-05
Enamine
EN300-55626-0.05g
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2 95%
0.05g
$135.0 2023-02-10
Enamine
EN300-55626-1.0g
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2 95%
1.0g
$614.0 2023-02-10
Chemenu
CM300965-1g
chroman-4-thiol
132686-69-2 95%
1g
$623 2021-06-17
Enamine
EN300-55626-10.0g
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2 95%
10.0g
$2638.0 2023-02-10
Enamine
EN300-55626-5.0g
3,4-dihydro-2H-1-benzopyran-4-thiol
132686-69-2 95%
5.0g
$1779.0 2023-02-10

3,4-dihydro-2H-1-benzopyran-4-thiol 関連文献

3,4-dihydro-2H-1-benzopyran-4-thiolに関する追加情報

3,4-Dihydro-2H-1-Benzopyran-4-Thiol: A Comprehensive Overview

3,4-Dihydro-2H-1-benzopyran-4-thiol, also known by its CAS registry number CAS No. 132686-69-2, is a fascinating compound with a unique structure and diverse applications in various fields of chemistry and materials science. This compound belongs to the class of benzopyrans, which are bicyclic structures consisting of a benzene ring fused to a dihydropyran ring. The presence of a thiol (-SH) group at the 4-position introduces interesting chemical properties, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of 3,4-dihydro-2H-1-benzopyran-4-thiol is characterized by a six-membered aromatic ring (benzene) fused to a five-membered ring containing two adjacent hydroxyl groups (dihydropyran). The thiol group at the 4-position plays a crucial role in determining its reactivity and functional properties. Recent studies have highlighted the potential of this compound in the development of novel materials, particularly in the field of thiol-based polymers and self-healing materials.

In terms of physical properties, 3,4-dihydro-2H-1-benzopyran-4-thiol exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its chemical stability under ambient conditions makes it suitable for various industrial applications, including the synthesis of advanced organic compounds and intermediates for pharmaceuticals.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 132686-69-2. One notable method involves the oxidation of a corresponding benzopyran derivative followed by selective reduction to introduce the thiol group. This approach has been optimized to achieve high yields and purity, making it feasible for large-scale production.

The applications of 3,4-dihydro-2H-1-benzopyran-4-thiol span across multiple domains. In the field of materials science, it has been utilized as a precursor for synthesizing thiol-functionalized polymers with enhanced mechanical properties and thermal stability. These polymers find applications in aerospace engineering and high-performance electronics due to their ability to withstand extreme environmental conditions.

In pharmaceutical research, CAS No. 132686-69-2 has shown promise as a potential drug delivery agent. Its ability to form stable complexes with metal ions makes it an ideal candidate for designing targeted drug delivery systems. Recent studies have demonstrated its effectiveness in delivering anticancer drugs with minimal side effects, highlighting its potential in personalized medicine.

The electronic properties of 3,4-dihydro-2H-1-benzopyran-4-thiol have also been explored for applications in optoelectronics and sensors. Its conjugated π-system allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers are actively investigating ways to enhance its electronic properties further through functionalization with other groups.

In conclusion, CAS No. 132686-69-2, or 3,4-dihydro-2H-1-benzopyran-4-thiol, is a versatile compound with immense potential across various industries. Its unique structure, combined with recent advancements in synthetic methods and application development, positions it as a key player in future technological innovations.

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